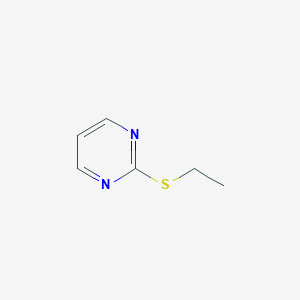

2-(Ethylthio)pyrimidine

Beschreibung

Overview of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

Pyrimidine is a fundamental heterocyclic aromatic organic compound. heteroletters.org Its derivatives are integral components of life, forming the basic framework of nucleobases such as cytosine, thymine, and uracil, which are the building blocks of nucleic acids, DNA and RNA. scirp.orgumich.edu This inherent biological relevance has spurred extensive research into pyrimidine chemistry. heteroletters.org In contemporary chemical research, pyrimidine scaffolds are of tremendous interest due to their diverse biological activities. nih.gov The pyrimidine nucleus is a common feature in many synthetic drug molecules and is known to bind with high affinity to multiple receptors, making it a valuable starting point for the development of new therapeutic agents. heteroletters.org The landscape of FDA-approved drugs incorporating the pyrimidine scaffold continues to expand in both number and diversity. nih.gov

Significance of Thio-Substituted Pyrimidine Derivatives in Organic Synthesis and Functional Materials

The introduction of a sulfur-containing substituent, such as a thioether group, onto the pyrimidine ring significantly alters its electronic properties and reactivity, opening up new avenues in organic synthesis and material science. Thio-substituted pyrimidine derivatives, particularly 2-thiopyrimidines and their S-alkylated analogs like 2-(ethylthio)pyrimidine, are versatile building blocks. The sulfur atom can be readily oxidized or displaced, allowing for further functionalization of the pyrimidine core. scirp.org

In organic synthesis, these compounds serve as key intermediates in the creation of more complex heterocyclic systems. scirp.org The thioether linkage can be manipulated to introduce a variety of other functional groups, facilitating the construction of diverse molecular architectures. Beyond synthesis, thio-substituted pyrimidines have shown potential in the development of functional materials. The presence of the sulfur atom can enhance properties like lipophilicity and influence intermolecular interactions, which are crucial for applications in materials science, such as the creation of novel polymers.

Contextualization of the 2-(Ethylthio)pyrimidine Scaffold in Medicinal Chemistry and Agrochemical Research Backgrounds

The 2-(ethylthio)pyrimidine scaffold is a recurring motif in both medicinal chemistry and agrochemical research. Its presence in a molecule can significantly impact its biological activity. In medicinal chemistry, derivatives of 2-(ethylthio)pyrimidine have been investigated for a range of therapeutic applications. For instance, ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. chemimpex.com The ethylthio group can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

In the realm of agrochemicals, pyrimidine derivatives have long been utilized for their herbicidal and fungicidal properties. The specific structural features of 2-(ethylthio)pyrimidine can contribute to the efficacy of pesticides and herbicides, leading to improved crop yields. chemimpex.com Research in this area focuses on synthesizing and screening novel derivatives to identify compounds with enhanced potency and selectivity.

Historical Development and Key Research Trends in Pyrimidine Alkylthio Analogues

The history of pyrimidine chemistry dates back to the late 19th century. The term "pyrimidine" was first coined by Pinner in 1884 from a combination of "pyridine" and "amidine" due to its structural similarities to these compounds. umich.edu The exploration of thio-substituted pyrimidines began as chemists sought to modify the properties of naturally occurring pyrimidines. The synthesis of 2-thiouracil (B1096), a sulfur analog of uracil, was a significant early development. scirp.org

The development of synthetic methods for S-alkylation, allowing for the introduction of groups like the ethylthio moiety, was a crucial advancement. scirp.org Early research into alkylthio pyrimidines was often driven by the desire to create antagonists of nucleic acid metabolism for potential therapeutic use. In the mid-20th century, a significant breakthrough came with the discovery that 2,4-diamino-5-substituted pyrimidines interfered with folic acid utilization, leading to the development of important antimicrobial drugs. nih.gov

Current research trends continue to explore the vast chemical space of pyrimidine alkylthio analogues. Key areas of focus include the development of more efficient and environmentally friendly synthetic methods, the synthesis of novel derivatives with improved biological activity, and the elucidation of the structure-activity relationships that govern their therapeutic and agrochemical potential. growingscience.com The use of computational methods, such as molecular docking, is also becoming increasingly important in the rational design of new 2-(ethylthio)pyrimidine-based compounds. ijpsdronline.com

Interactive Data Tables

Table 1: Properties of Selected 2-(Ethylthio)pyrimidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid | C₇H₇ClN₂O₂S | 218.66 | 170 | vulcanchem.com |

| Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate | C₉H₁₃N₃O₂S | 227.29 | 99-108 | chemimpex.com |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

10132-25-9 |

|---|---|

Molekularformel |

C6H8N2S |

Molekulargewicht |

140.21 g/mol |

IUPAC-Name |

2-ethylsulfanylpyrimidine |

InChI |

InChI=1S/C6H8N2S/c1-2-9-6-7-4-3-5-8-6/h3-5H,2H2,1H3 |

InChI-Schlüssel |

NEHWMOKJEUOJQR-UHFFFAOYSA-N |

SMILES |

CCSC1=NC=CC=N1 |

Kanonische SMILES |

CCSC1=NC=CC=N1 |

Synonyme |

Pyrimidine, 2-(ethylthio)- (7CI,8CI,9CI) |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Ethylthio Pyrimidine and Its Analogues

Direct S-Alkylation Approaches Utilizing 2-Mercaptopyrimidines

A primary and straightforward method for the synthesis of 2-(ethylthio)pyrimidines involves the direct S-alkylation of a 2-mercaptopyrimidine (B73435) precursor. This precursor exists in tautomeric equilibrium with its thione form. jmaterenvironsci.com The sulfur atom, being a soft nucleophile, readily reacts with electrophilic alkylating agents.

Reaction of 2-Mercaptopyrimidines with Ethyl Iodide

A classic and efficient method for introducing an ethylthio group is the reaction of a 2-mercaptopyrimidine derivative with ethyl iodide. This reaction typically proceeds in the presence of a base to deprotonate the thiol group, thereby increasing its nucleophilicity.

For instance, 2-mercapto-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has been successfully alkylated with ethyl iodide to produce the corresponding 2-ethylthiopyrimidine derivative. researchgate.net This reaction is often carried out in a suitable solvent, such as dimethylformamide (DMF), and can achieve high yields. researchgate.net

Table 1: Examples of S-Alkylation with Ethyl Iodide

| Starting Material | Product | Yield | Reference |

| 2-Mercapto-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 2-Ethylthio-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 85% | researchgate.net |

| 6-(4-fluorophenyl)-1,2,3,4-tetrahydro-4-oxo-2-thioxopyrimidine-5-carbonitrile | 1-ethyl-2-(ethylthio)-4-(4-fluorophenyl)-1,6-dihydro-6-oxopyrimidine-5-carbonitrile | Not Specified | researchgate.net |

Base-Catalyzed S-Alkylation Strategies

The choice of base and reaction conditions can significantly influence the outcome of the S-alkylation. Various bases, such as sodium hydroxide, potassium carbonate, and sodium methoxide (B1231860), have been employed to facilitate this transformation. vulcanchem.comresearchgate.netmdpi.com

In one approach, the sodium salt of 4,6-diamino-2-mercaptopyrimidine (B16073) is reacted with an alkyl halide, like n-heptyl chloride, in DMF to yield the S-alkylated product. mdpi.com Spectroscopic analysis, including 13C NMR, confirms the S-alkylation, with the carbon adjacent to the sulfur atom showing a characteristic chemical shift. mdpi.com The use of a base like triethylamine (B128534) is also common in promoting the thioalkylation of pyrimidine (B1678525) precursors. vulcanchem.com

It is important to note that N-alkylation can be a competing reaction, although S-alkylation is generally favored due to the Hard and Soft Acids and Bases (HSAB) principle, which classifies the sulfur atom as a soft nucleophile and the alkyl halide as a soft electrophile. mdpi.com Careful control of reaction conditions is crucial to ensure the chemoselectivity of the S-alkylation. acs.org

Cyclization Reactions for De Novo Pyrimidine Ring Formation with Integrated Ethylthio Moieties

An alternative to direct alkylation is the construction of the pyrimidine ring itself with the ethylthio group already incorporated into one of the building blocks. This de novo synthesis allows for the creation of diverse and highly substituted pyrimidine scaffolds.

[3+3] Heterocyclization Pathways

The [3+3] heterocyclization approach involves the reaction of a three-atom component with another three-atom fragment to form the six-membered pyrimidine ring. For example, 3-ethoxycyclobutanones, acting as 1,3-dicarbonyl surrogates, can undergo a Lewis-acid-promoted [3+3] annulation with amidines to yield substituted pyrimidines. mdpi.com While not directly incorporating an ethylthio group, this strategy highlights a pathway where a functionalized three-carbon unit can be employed.

Another example involves the reaction of β-ketothioamides, which can be considered as a three-atom component, in a cascade annulation to form thiophenes, demonstrating the versatility of sulfur-containing building blocks in cyclization reactions. researchgate.net

[4+2] Cyclocondensation Reactions

[4+2] Cyclocondensation reactions, mechanistically similar to the Diels-Alder reaction, provide another powerful tool for pyrimidine synthesis. In this approach, a four-atom component containing two nitrogen atoms reacts with a two-atom electrophilic species.

For instance, amidines can react with a malononitrile (B47326) dimer in a [4+2] cyclocondensation. mdpi.com A notable example is the inverse electron demand Diels-Alder (IEDDA) reaction of electron-deficient 1,3,5-triazines with ketones or aldehydes, which, after a cascade of reactions, yields highly functionalized pyrimidines. organic-chemistry.org

The Biginelli reaction and its variations represent a well-known [4+2] cyclocondensation for synthesizing dihydropyrimidines. nih.govchemicalbook.com A modification of this reaction, known as the Atwal-Biginelli cyclocondensation, utilizes S-methylisothiourea to produce 2-(methylthio)dihydropyrimidines. nih.gov By extension, using S-ethylisothiourea would directly lead to 2-(ethylthio)pyrimidine derivatives.

Multi-Component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient and atom-economical route to complex molecules like 2-(ethylthio)pyrimidines. These reactions are highly valued for their ability to generate molecular diversity from simple starting materials. nih.govlongdom.org

An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. nih.gov This process proceeds through a sequence of condensation and dehydrogenation steps. nih.gov While this specific example doesn't directly yield a 2-(ethylthio)pyrimidine, the methodology could be adapted by using a sulfur-containing amidine or alcohol.

Another MCR involves a three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), catalyzed by zinc chloride, to produce 4,5-disubstituted pyrimidines. organic-chemistry.org A similar three-component reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, also yields a variety of substituted pyrimidines. organic-chemistry.org The incorporation of an ethylthio group could be envisioned by using a starting material already bearing this functionality.

Green Chemistry Principles in 2-(Ethylthio)pyrimidine Synthesis

The integration of green chemistry principles into the synthesis of pyrimidine derivatives has led to the development of cleaner, safer, and more efficient protocols. rasayanjournal.co.in These approaches aim to reduce the environmental footprint of chemical processes by minimizing waste, avoiding toxic reagents and solvents, and improving energy efficiency. rasayanjournal.co.in For the synthesis of 2-(Ethylthio)pyrimidine and its analogues, this has manifested in the adoption of microwave-assisted synthesis and the use of non-traditional, greener solvent systems or solvent-free conditions. rasayanjournal.co.inresearchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technology has been successfully applied to the synthesis of various pyrimidine derivatives, including analogues of 2-(Ethylthio)pyrimidine. researchgate.netbeilstein-journals.org The primary advantage of microwave heating lies in its ability to directly and efficiently heat the reaction mixture, resulting in a rapid increase in temperature and significantly reduced reaction times. researchgate.net

For instance, the synthesis of 6-methyl-2-(ethylthio)pyrimidin-4(3H)-one from 2-thiouracil (B1096) and diethyl sulphate has been achieved under microwave irradiation. researchgate.net This method provides a notable improvement over traditional heating. researchgate.net Similarly, a novel and rapid microwave-assisted protocol was developed for creating a key synthetic intermediate, 2-(methylthio)-4,6-di(1H-tetrazol-1-yl)pyrimidine, which can be converted into various substituted pyrimidines. thieme-connect.com This reaction proceeds in just 10 minutes at 60°C, showcasing the remarkable efficiency of this technique. thieme-connect.com In some cases, microwave-assisted syntheses can be performed under solvent-free and catalyst-free conditions, further enhancing their green credentials. benthamdirect.com

| Product Analogue | Reactants | Conditions | Reaction Time | Yield | Reference |

| 6-Methyl-2-(ethylthio) pyrimidin-4(3H)-one | 2-Thiouracil, Diethyl Sulphate, K₂CO₃ | Microwave Irradiation | Not Specified | Good | researchgate.net |

| 2-(Methylthio)-4,6-di(1H-tetrazol-1-yl)pyrimidine | 4,6-Dichloro-2-methylthiopyrimidine, 1H-Tetrazole, Et₃N | Microwave, 60°C, 50W | 10 min | 97% | thieme-connect.com |

| Pyrano[2,3-d]thiazolo[3,2-a]pyrimidine-5-one derivatives | 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one, Aromatic Aldehydes, (E)-N-methyl-1-(methylthio)-2-nitroethenamine | Microwave, Solvent-Free, Catalyst-Free | Not Specified | Good | benthamdirect.com |

Solvent-Free or Green Solvent-Based Methodologies

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. jmaterenvironsci.com Traditional reliance on volatile and often toxic organic solvents has prompted research into greener alternatives, such as water, polyethylene (B3416737) glycol (PEG), and ionic liquids, as well as solvent-free reaction conditions. rasayanjournal.co.injmaterenvironsci.com

The synthesis of 2-(alkylthio)pyrimidine analogues has been successfully demonstrated in aqueous media. mdpi.com For example, a three-component, one-pot synthesis of 2-alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines was carried out in water at room temperature. mdpi.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. jmaterenvironsci.com Similarly, Polyethylene glycol (PEG) has been used as a solvent for the synthesis of 6-methyl-2-(ethylthio)pyrimidin-4(3H)-one. researchgate.net

Solvent-free, or solid-state, reactions offer the ultimate green approach by completely eliminating the need for a solvent. rasayanjournal.co.in The synthesis of 6-methyl-2-(ethylthio)pyrimidin-4(3H)-one has been accomplished by the simple physical grinding of reactants, demonstrating the feasibility of this method. researchgate.net Furthermore, solvent-free conditions have been employed for the synthesis of complex, fused pyrimidine systems, such as 5-aryl-2-(alkylthio)-5,8-dihydro-pyrido[2,3-d]pyrimidine-diones, often in conjunction with nanocatalysts and gentle heating. rsc.org Another example involves the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with aldehydes and other components under solvent-free conditions using a reusable ionic liquid catalyst or a magnetic nanocatalyst. nih.govsharif.edu

| Product Analogue | Reactants | Conditions | Yield | Reference |

| 2-Alkylthio-4-amino-5-cyano-6-aryl(alkyl)pyrimidines | Aldehydes, Malononitrile, S-Alkylisothiouronium salts | Water, Room Temperature | Not Specified | mdpi.com |

| 6-Methyl-2-(ethylthio) pyrimidin-4(3H)-one | 2-Thiouracil, Diethyl Sulphate, K₂CO₃ | PEG-600 | Good | researchgate.net |

| 6-Methyl-2-(ethylthio) pyrimidin-4(3H)-one | 2-Thiouracil, Diethyl Sulphate, K₂CO₃ | Solvent-free grinding | Good | researchgate.net |

| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, Meldrum's acid | [DMBSI]HSO₄ (Ionic Liquid), 80 °C, Solvent-free | Good to High | nih.gov |

| Indenopyrido[2,3-d]pyrimidine derivatives | 6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-Indanedione | Fe₃O₄@nano-cellulose/Sb(V), 70 °C, Solvent-free | High | sharif.edu |

Catalyst-Driven Synthetic Strategies for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater speed, under milder conditions, and with higher selectivity, thereby reducing energy consumption and unwanted byproducts. rasayanjournal.co.in The synthesis of 2-(Ethylthio)pyrimidine and its derivatives has benefited significantly from the development of diverse catalytic systems, including nanocatalysts, organocatalysts, and photocatalysts.

Nanocatalysts, particularly those with magnetic properties, have proven highly effective. For instance, a magnetic Fe₃O₄@TiO₂@NH₂@PMo₁₂O₄₀ nanocatalyst was used for the green synthesis of pyridopyrimidines from 6-amino-2-(alkylthio)pyrimidin-4(3H)-one, with the catalyst being reusable for up to ten cycles without significant loss of activity. rsc.org Another magnetic nanocatalyst, nano-Fe₃O₄@SiO₂/SnCl₄, facilitated the synthesis of indenopyrido[2,3-d]pyrimidine derivatives in water under heating or ultrasound irradiation, offering high yields and easy catalyst separation.

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative. An efficient visible-light-driven aerobic oxidation of 2-substituted dihydropyrimidines to 2-(methylthio)pyrimidines was achieved using an organic photocatalyst, Eosin Y, in the presence of a base. rsc.org This method utilizes molecular oxygen as the ultimate oxidant, representing a very green approach. rsc.org

Furthermore, copper salts have been used to catalyze the oxidative dehydrogenation of 2-(alkylthio)-1,4-dihydropyrimidines to the corresponding aromatic 2-(alkylthio)pyrimidines, a crucial aromatization step in many synthetic sequences. acs.org Brønsted-acidic ionic liquids have also served as efficient and reusable catalysts for the one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives from 6-amino-2-(methylthio)pyrimidin-4(3H)-one under solvent-free conditions. nih.gov

| Catalyst | Product | Reaction Type | Key Advantages | Reference |

| Fe₃O₄@TiO₂@NH₂@PMo₁₂O₄₀ | Pyridopyrimidines | One-pot multicomponent reaction | Nanocatalyst, Reusable (10 runs) | rsc.org |

| γ-Fe₂O₃@HAp-SO₃H | Pyrido[2,3-d]pyrimidine-diones | Three-component reaction | Nanocatalyst, Solvent-free, High yields (88-95%) | rsc.org |

| Cu salt / TBHP | 2-(Alkylthio)pyrimidines | Oxidative dehydrogenation | Mild conditions, Use of terminal oxidant | acs.org |

| [DMBSI]HSO₄ | Pyrido[2,3-d]pyrimidine derivatives | One-pot three-component reaction | Ionic Liquid, Reusable, Solvent-free | nih.gov |

| Eosin Y (TBA-salt) | 2-(Methylthio)pyrimidines | Visible-light-driven aerobic oxidation | Organocatalyst, Uses O₂ as oxidant | rsc.org |

| nano-Fe₃O₄@SiO₂/SnCl₄ | Indenopyrido[2,3-d]pyrimidines | Three-component coupling | Magnetic nanocatalyst, Green solvent (water) |

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethylthio Pyrimidine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of 2-(Ethylthio)pyrimidine. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of protons (¹H) and carbons (¹³C).

The ¹H NMR spectrum of an ethylthio-substituted pyrimidine (B1678525) provides distinct signals corresponding to the protons of the ethyl group and the pyrimidine ring. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-SCH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling.

For instance, in the derivative 4-(4-Chlorophenyl)-2-(ethylthio)-6-(4-methoxyphenyl)pyrimidine, the ethylthio protons are observed as a quartet at approximately 3.3 ppm (J = 7.2 Hz) for the SCH₂ group and a triplet at 1.51 ppm (J = 7.2 Hz) for the SCH₂CH₃ group. frontiersin.org The chemical shift of these protons can be influenced by substituents on the pyrimidine ring. In 2-Chloro-4-(ethylthio)-5-fluoropyrimidine, the methylene quartet appears at 3.22 ppm and the methyl triplet at 1.39 ppm, both with a coupling constant of 7.4 Hz. doi.org The proton on the pyrimidine ring itself, such as the C5-H, typically appears as a singlet in the aromatic region, for example at 7.63 ppm. frontiersin.org

Table 1: Representative ¹H NMR Data for 2-(Ethylthio)pyrimidine Derivatives

| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Reference |

| 4-(4-Chlorophenyl)-2-(ethylthio)-6-(4-methoxyphenyl)pyrimidine | CDCl₃ | pyrimidine–C₅-H | 7.63 | s | N/A | frontiersin.org |

| SCH₂CH₃ | 3.3 | q | 7.2 | frontiersin.org | ||

| SCH₂CH₃ | 1.51 | t | 7.2 | frontiersin.org | ||

| 2-Chloro-4-(ethylthio)-5-fluoropyrimidine | CDCl₃ | CH (ring) | 8.06 | d | 1.5 (³JF,H) | doi.org |

| CH₂ | 3.22 | q | 7.4 (³JH,H) | doi.org | ||

| CH₃ | 1.39 | t | 7.4 (³JH,H) | doi.org |

This table is interactive. Click on the headers to sort.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework. The carbon atoms of the ethylthio group typically resonate in the aliphatic region of the spectrum. For 4-(4-Chlorophenyl)-2-(ethylthio)-6-(4-methoxyphenyl)pyrimidine, the SCH₂ carbon appears at δ 25.5 ppm, and the CH₃ carbon is found at δ 14.7 ppm. frontiersin.org The carbons within the pyrimidine ring are observed at lower fields (higher ppm values), with their exact shifts being highly dependent on the substitution pattern. For example, the C2 carbon to which the ethylthio group is attached is found at δ 172.4 ppm in this derivative. frontiersin.org

Table 2: Representative ¹³C NMR Data for 2-(Ethylthio)pyrimidine Derivatives

| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| 4-(4-Chlorophenyl)-2-(ethylthio)-6-(4-methoxyphenyl)pyrimidine | CDCl₃ | C2 (C-S) | 172.4 | frontiersin.org |

| C4/C6 | 164.3, 163.1 | frontiersin.org | ||

| C5 | 106.6 | frontiersin.org | ||

| SCH₂ | 25.5 | frontiersin.org | ||

| CH₃ | 14.7 | frontiersin.org | ||

| 2-Chloro-4-(ethylthio)-5-fluoropyrimidine | CDCl₃ | SCH₂ | 24.0 | doi.org |

| CH₃ | 14.1 | doi.org |

This table is interactive. Click on the headers to sort.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.com This allows for the straightforward assignment of protonated carbons in the ¹³C NMR spectrum once the ¹H spectrum is assigned. emerypharma.comrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two to four bonds (multiple-bond ¹H-¹³C correlations). emerypharma.comprinceton.edu It is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together molecular fragments. acdlabs.com For 2-(Ethylthio)pyrimidine, an HMBC spectrum would show a correlation between the methylene protons (-SCH₂-) and the C2 carbon of the pyrimidine ring, confirming the attachment point of the ethylthio group. The structure of various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been confirmed using HMBC and other 2D NMR techniques. researchgate.net

¹³C NMR Spectroscopic Analysis of Carbon Skeletons

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the analysis of 2-(alkylthio)pyrimidine derivatives, IR spectra can confirm the presence of the pyrimidine ring and the alkyl sulfide (B99878) linkage. For example, in a related compound, 2-(heptylthio)pyrimidine-4,6-diamine, absorption bands attributed to the alkyl sulfide moiety attached to the C2 atom of the pyrimidine ring were observed at 1280, 1236, and 1076 cm⁻¹. mdpi.com Other characteristic peaks would include C=N and C=C stretching vibrations from the aromatic pyrimidine ring, typically in the 1600-1450 cm⁻¹ region, and C-H stretching vibrations from the ethyl group just below 3000 cm⁻¹. jst.go.jprjstonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. The fragmentation patterns of thieno[3,2-d]pyrimidine (B1254671) derivatives, which are structurally related to 2-(Ethylthio)pyrimidine, have been studied, showing characteristic losses of neutral fragments that help in characterization. researchgate.net For 2-(Ethylthio)pyrimidine, one would expect to see a molecular ion peak corresponding to its molecular weight, followed by fragmentation peaks resulting from the loss of the ethyl group or parts of the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. lmaleidykla.lt For example, the HRMS data for ethyl [2-(ethylthio)-6-methylpyrimidin-4-yloxy]acetate was used to confirm its calculated formula of C₉H₁₃N₃O₃S. beilstein-journals.org This technique is invaluable for confirming the identity of newly synthesized 2-(Ethylthio)pyrimidine derivatives and verifying their purity. frontiersin.orgdoi.orgmdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) Analysis for Solid-State Molecular Geometry and Supramolecular Assembly

The single-crystal X-ray diffraction analysis revealed that ETPD crystallizes in the orthorhombic space group P212121. researchgate.netresearchgate.net The ground state geometry of the molecule was determined, providing precise bond lengths and angles. The pyrimidine ring, as expected, forms the core of the structure, with the ethylthio group and two amino groups as substituents.

The supramolecular assembly of ETPD in the crystalline state is primarily governed by intermolecular hydrogen bonding interactions. These interactions create a three-dimensional network, defining the packing of the molecules in the crystal lattice. Specifically, strong C-H···π interactions and weaker intermolecular hydrogen bonds are observed, which collectively stabilize the crystal structure. researchgate.net The molecules adopt a head-to-head arrangement within the unit cell. researchgate.net

Crystallographic Data for 2-(ethylthio)pyrimidine-4,6-diamine (B1331693) (ETPD)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

Note: Detailed bond lengths, angles, and unit cell dimensions for ETPD are reported in the study by Aktan et al. (2017) but are not reproduced here in their entirety for brevity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectra of pyrimidine and its derivatives are characterized by transitions involving n, π, and π* orbitals. Pyrimidine itself exhibits electronic transitions that have mixed valence-Rydberg character. rsc.org The low energy absorption band in pyrimidine is assigned to the (π*) ← 7b2(nN) (11B1 ← 11A1) transition. rsc.org The introduction of substituents onto the pyrimidine ring can significantly influence the energies and intensities of these transitions.

For pyrimidine derivatives, the absorption bands are generally attributed to n→π* and π→π* electronic transitions. nih.gov The presence of a thioether group, such as the ethylthio group in 2-(Ethylthio)pyrimidine, is expected to act as a chromophore and influence the UV-Vis spectrum. The sulfur atom introduces non-bonding electrons which can participate in n→π* transitions. Furthermore, the sulfur atom can affect the energy of the π and π* orbitals of the pyrimidine ring through electronic effects.

Studies on related 2-thiopyrimidine derivatives show characteristic absorption maxima. For instance, a series of 2-thiopyrimidines, including 2-thiouracil (B1096) and 2-thiothymine, display a maximum absorption around 275 nm with a shoulder at approximately 290 nm in ethanol (B145695). nih.gov These absorptions are attributed to the π→π* transitions within the pyrimidine ring system, which are supported by theoretical calculations. nih.gov The introduction of a sulfur atom at the 4-position of 2'-deoxyuridine (B118206) derivatives results in a significant red shift of the UV absorption maximum to around 330-340 nm. mdpi.com

In the case of 2-(Ethylthio)pyrimidine, one would anticipate observing characteristic π→π* transitions associated with the pyrimidine ring, likely influenced by the ethylthio substituent. Additionally, n→π* transitions involving the non-bonding electrons of the nitrogen atoms in the pyrimidine ring and the sulfur atom of the ethylthio group would be expected, typically appearing as weaker absorptions at longer wavelengths compared to the π→π* transitions. The exact λmax values would be dependent on the solvent used due to solvatochromic effects.

Representative UV-Vis Absorption Maxima for Related Pyrimidine Derivatives

| Compound | λmax (nm) | Solvent | Transition Type (inferred) |

| 2-Thiouracil | ~275 (max), ~290 (shoulder) | Ethanol | π→π |

| 2-Thiothymine | ~275 (max), ~290 (shoulder) | Ethanol | π→π |

| 5-substituted-4-thio-2'-deoxyuridines | 330 - 340 | Acetonitrile | π→π |

| Various pyrimidine-2-thiones | 283 - 439 | Ethanol | n→π and π→π* |

Theoretical and Computational Studies on 2 Ethylthio Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations are a cornerstone of modern computational chemistry, enabling the accurate prediction of a molecule's electronic properties. mdpi.com Studies on compounds closely related to 2-(ethylthio)pyrimidine, such as 2-(ethylthio)pyrimidine-4,6-diamine (B1331693) (ETPD), have utilized DFT to thoroughly characterize their molecular structure and chemical reactivity. a-z.lumku.edu.tr These investigations typically employ hybrid functionals like B3LYP in conjunction with various basis sets to achieve a balance between computational cost and accuracy. researchgate.netdergipark.org.tr

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. nih.gov For molecules with flexible components, like the ethyl group in 2-(ethylthio)pyrimidine, a conformational analysis is performed to identify the most stable rotamer (rotational isomer).

In a detailed study of the related compound 2-(ethylthio)pyrimidine-4,6-diamine (ETPD), researchers optimized the molecular structure using DFT calculations. a-z.lu The comparison between the computationally predicted geometric parameters (bond lengths and angles) and those determined experimentally via single-crystal X-ray diffraction showed a high degree of agreement, validating the accuracy of the theoretical model. a-z.lu

Table 1: Selected Optimized Geometric Parameters for 2-(ethylthio)pyrimidine-4,6-diamine (ETPD) Note: This data is for a derivative and is presented to illustrate the type of information obtained from DFT calculations.

| Parameter | Bond Length (Å) - DFT/B3LYP | Bond Length (Å) - X-ray |

| S1-C2 | 1.776 | 1.758 |

| C2-N1 | 1.326 | 1.319 |

| C2-N3 | 1.378 | 1.368 |

| S1-C7 | 1.832 | 1.802 |

| C7-C8 | 1.541 | 1.493 |

Source: Adapted from a study on 2-(ethylthio)pyrimidine-4,6-diamine. a-z.lu

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, specific bands in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, or wagging of bonds. researchgate.net

DFT calculations have been successfully used to simulate the vibrational spectra of pyrimidine (B1678525) derivatives. dntb.gov.uanih.gov For ETPD, the calculated vibrational frequencies, after being scaled by an appropriate factor to account for anharmonicity and other systematic errors, showed excellent correlation with the experimental FT-IR and FT-Raman spectra. a-z.lu This allows for a confident assignment of the observed vibrational modes.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

In the computational analysis of ETPD, the HOMO was found to be distributed over the pyrimidine ring and the sulfur atom, while the LUMO was primarily located on the pyrimidine ring. a-z.lu The HOMO-LUMO energy gap was calculated to be approximately 4.8 eV, indicating high kinetic stability. a-z.lu Similar analyses on other derivatives, like 2-(ethylthio)pyrimidine-5-carbaldehyde, also use FMOs to understand intermolecular charge transfer. nih.govdergipark.org.tr

Table 2: Calculated Frontier Molecular Orbital Energies for 2-(ethylthio)pyrimidine-4,6-diamine (ETPD) Note: This data is for a derivative and is presented for illustrative purposes.

| Parameter | Energy (eV) |

| E(HOMO) | -5.99 |

| E(LUMO) | -1.19 |

| Energy Gap (ΔE) | 4.80 |

Source: Adapted from a study on 2-(ethylthio)pyrimidine-4,6-diamine. a-z.lu

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. mdpi.com It is invaluable for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.

For ETPD, the MEP map showed that the most negative potential is located around the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for electrophilic interactions. a-z.lu The regions around the amino group hydrogens were found to be the most electropositive. a-z.lu Such maps are critical for understanding non-covalent interactions and molecular recognition processes. dergipark.org.tr

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. mdpi.com DFT calculations for ETPD have been used to compute these values, providing a detailed profile of its chemical reactivity. a-z.lu

Table 3: Global Reactivity Descriptors for 2-(ethylthio)pyrimidine-4,6-diamine (ETPD) Note: This data is for a derivative and is presented for illustrative purposes.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 5.99 |

| Electron Affinity (A) | 1.19 |

| Electronegativity (χ) | 3.59 |

| Chemical Hardness (η) | 2.40 |

| Electrophilicity Index (ω) | 2.68 |

Source: Adapted from a study on 2-(ethylthio)pyrimidine-4,6-diamine. a-z.lu

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Tautomeric Equilibrium Investigations and Stability Assessment

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The study of tautomerism is particularly important for heterocyclic compounds like pyrimidines. chemicalbook.com

The precursor to 2-(ethylthio)pyrimidine is 2-mercaptopyrimidine (B73435), which can theoretically exist in a dynamic equilibrium between two tautomeric forms: the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S single bond and an S-H bond). rsc.orgresearchgate.net Experimental and theoretical studies on related 2-mercaptopyridines and pyrimidines have shown that the thione form is generally the predominant and more stable tautomer in various conditions. rsc.org

However, in the case of 2-(ethylthio)pyrimidine, the hydrogen atom on the sulfur of the thiol tautomer is replaced by an ethyl group. This S-alkylation effectively "locks" the molecule into a single structural form. Consequently, 2-(ethylthio)pyrimidine itself does not exhibit the thione-thiol tautomerism characteristic of its precursor. Any investigation of tautomerism for this specific compound would focus on other potential but far less common prototropic shifts, which are generally not considered significant under normal conditions. Studies on related dihydropyrimidine (B8664642) systems have explored different tautomeric possibilities, but these are distinct from the classic thione-thiol equilibrium. jst.go.jp

Computational Studies on Adsorption Mechanisms (e.g., on Graphene Oxide)

Computational methods are instrumental in elucidating the mechanisms by which molecules adsorb onto surfaces. Studies on pyrimidine derivatives have explored their adsorption onto materials like graphene oxide, revealing key interaction patterns.

A significant study utilized Density Functional Theory (DFT) to analyze the adsorption of several commercially available pyrimidine derivatives, including 2-(ethylthio)pyrimidine-5-carbaldehyde, onto a graphene oxide nanocage. dergipark.org.tr The primary goal of such studies is to understand the electronic properties and adsorption characteristics to evaluate potential applications, for instance, as novel substrate sensing systems. The main mechanisms governing the adsorption of these compounds onto the carboxylic acid functional groups present on the graphene oxide surface were identified as orbital interactions and charge-induced electrostatic effects. dergipark.org.tr

The interaction primarily occurs between the nitrogen atoms of the pyrimidine ring and the carboxylic acid groups on the graphene oxide surface. Specifically, intermolecular electrostatic interactions are induced when a hydrogen atom bonded to a nitrogen atom in the substrate interacts with an oxygen atom in the carboxylic acid group of the graphene oxide.

In the comparative study of different pyrimidine derivatives, quantum chemical parameters were calculated to understand the adsorption characteristics. dergipark.org.tr These parameters, such as the energy of the Highest Occupied Molecular Orbital (E

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO; indicates chemical reactivity and stability. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | The reciprocal of chemical hardness; measures the capacity of an atom to receive electrons. |

Interactive Table 1: Key quantum chemical parameters calculated in DFT studies to evaluate the adsorption characteristics of pyrimidine derivatives. dergipark.org.tr

Calculations of adsorption energies for different pyrimidine derivative-graphene oxide complexes showed that the stability of the complex depends on the specific substituent on the pyrimidine ring. dergipark.org.tr For example, a comparison between pyrimidine-2-carboxylic acid and pyrimidine-5-carboxylic acid revealed differences in adsorption energy, highlighting the influence of the substituent's position. dergipark.org.tr Such computational findings are critical for designing materials with tailored adsorption properties for applications in sensors, drug delivery, and catalysis.

Molecular Modeling for Intermolecular Interactions (e.g., Ligand-Receptor, Host-Guest)

Molecular modeling, including docking and molecular dynamics simulations, is a cornerstone in drug discovery and materials science for predicting and analyzing how a ligand interacts with a receptor or how a guest molecule fits within a host. While specific modeling studies focusing solely on the parent 2-(ethylthio)pyrimidine are not extensively documented, a wealth of research on its derivatives provides a clear picture of its potential intermolecular interactions.

Ligand-Receptor Interactions: The 2-alkylthiopyrimidine scaffold is a common feature in molecules designed to interact with biological targets like protein kinases. vulcanchem.com Molecular docking studies on various pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives reveal common binding patterns. mdpi.comrjptonline.org A recurrent interaction involves hydrogen bonds forming between the nitrogen atoms of the pyrimidine ring and amino acid residues in the hinge region of a kinase's ATP-binding site. vulcanchem.commdpi.com

The ethylthio group at the 2-position plays a crucial role in modulating the electronic properties of the molecule and participates in key intermolecular interactions. vulcanchem.com Computational models show that the methylthio or ethylthio group often engages in van der Waals and hydrophobic interactions with conserved residues, such as leucine (B10760876), within the hydrophobic pockets of kinase active sites. vulcanchem.com These non-covalent interactions are vital for the stability and affinity of the ligand-receptor complex. dovepress.com For instance, in studies of pyrido[3,4-d]pyrimidines, the methylthio group was found to engage with a conserved leucine residue (Leu83) in the CDK2 kinase. vulcanchem.com

| Molecular Moiety | Type of Interaction | Receptor Site Example | Reference |

|---|---|---|---|

| Pyrimidine Ring Nitrogens | Hydrogen Bonding | Kinase Hinge Region (e.g., Leu-83) | vulcanchem.commdpi.com |

| Ethylthio Group | Van der Waals / Hydrophobic | Hydrophobic Pocket (e.g., Leu83) | vulcanchem.com |

| Aromatic Substituents | π-π Stacking / Hydrophobic | Aromatic Amino Acid Residues | mdpi.com |

Interactive Table 2: Common intermolecular interactions of 2-alkylthiopyrimidine derivatives observed in molecular modeling studies.

Host-Guest Interactions: Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule. While computational studies are frequently used to investigate the energetics and geometry of these complexes, specific research detailing 2-(ethylthio)pyrimidine as a guest in a host-guest system is limited in the available literature. nih.goveurjchem.com However, the principles of intermolecular interactions derived from ligand-receptor studies are transferable. The pyrimidine core's ability to accept hydrogen bonds and the ethylthio group's capacity for hydrophobic interactions suggest it could act as a guest for hosts possessing complementary features, such as cyclodextrins or synthetic cleft-like molecules with hydrogen-bond donors and hydrophobic cavities. nih.gov Computational modeling would be an essential tool to predict the stability and structure of such potential host-guest complexes. nih.gov

Reactivity and Synthetic Transformations of 2 Ethylthio Pyrimidine Scaffolds

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms in positions 2, 4, and 6. The ethylthio group at the C2 position can act as a leaving group, or it can influence reactions at other sites on the ring.

Displacement of the Ethylthio Group by Heteroatom Nucleophiles

The ethylthio group at the C2 position of the pyrimidine ring can be displaced by various heteroatom nucleophiles. This substitution is often facilitated by prior oxidation of the ethylthio group to a more reactive ethylsulfinyl or ethylsulfonyl group, which are better leaving groups. vulcanchem.comnih.govvulcanchem.com However, direct displacement is also possible under certain conditions.

Studies on analogous 2-(methylthio)pyrimidines show that the methylthio group can be displaced by amines to form 2-aminopyrimidine (B69317) derivatives. For instance, the reaction of 2-(methylthio)pyrimidine (B2922345) derivatives with amines like neopentylamine (B1198066) can occur at elevated temperatures in a solvent such as N-methyl-2-pyrrolidone (NMP). rsc.org Similarly, treatment with alkoxides, such as sodium methoxide (B1231860), can lead to the formation of 2-methoxypyrimidines. mdpi.com While direct displacement of the ethylthio group is less common than that of its oxidized counterparts, these examples with the methylthio analogue suggest that similar transformations are feasible for 2-(ethylthio)pyrimidine, likely requiring forcing conditions.

The reactivity towards nucleophilic substitution at the C2 position is significantly enhanced upon oxidation of the sulfur. The resulting 2-(ethylsulfonyl)pyrimidine is highly reactive towards nucleophiles. vulcanchem.comnih.gov This strategy is a cornerstone for introducing a variety of functional groups at this position. For example, 2-(methylsulfonyl)pyrimidines readily react with amines to yield 2-amino-substituted pyrimidines. tandfonline.com

Table 1: Examples of Nucleophilic Displacement on 2-Alkylthio- and 2-Alkylsulfonylpyrimidines This table is based on data for methylthio analogues, which are expected to have similar reactivity to ethylthio compounds.

| Starting Material | Nucleophile | Product | Conditions | Reference(s) |

|---|---|---|---|---|

| 8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine | Neopentylamine | 2-(Neopentylamino)-8-chloropyrido[3,4-d]pyrimidine | NMP, 80 °C (after oxidation to sulfone) | rsc.org |

| 4-Chloro-2-(methylsulfonyl)pyrimidine | N-(1-Methyl-1H-pyrazol-4-yl)formamide / Base | 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | Basic, in situ hydrolysis | researchgate.net |

| 4,6-Dichloro-2-(methylthio)pyrimidine (B19916) | Sodium methoxide | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | Methanol | mdpi.com |

| 4,6-Dichloro-2-(methylthio)pyrimidine | Dimethylamine (B145610) | N4,N4,N6,N6-Tetramethyl-2-(methylthio)pyrimidine-4,6-diamine | Butyl alcohol, 80 °C | tandfonline.com |

Reactions at Other Positions of the Pyrimidine Ring

Nucleophilic substitution can also occur at the C4 and C6 positions of the 2-(ethylthio)pyrimidine scaffold, especially if these positions bear a good leaving group, such as a halogen. The ethylthio group at C2 generally remains intact during these transformations.

For example, 4,6-dichloro-2-(methylthio)pyrimidine serves as a versatile precursor where the chlorine atoms at C4 and C6 can be selectively or sequentially displaced by nucleophiles. The reaction with one equivalent of sodium methoxide in ethanol (B145695) at room temperature exclusively yields 4-chloro-6-methoxy-2-(methylthio)pyrimidine. mdpi.comtandfonline.com Treatment with an excess of dimethylamine in butanol at 80°C results in the displacement of both chlorine atoms to give N4,N4,N6,N6-tetramethyl-2-(methylthio)pyrimidine-4,6-diamine. tandfonline.com These reactions highlight the ability to functionalize the C4 and C6 positions while retaining the 2-ethylthio group, which can be modified in subsequent steps.

Electrophilic Substitution and Addition Reactions

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient character. beilstein-journals.org The ring nitrogens deactivate the system towards electrophilic attack. However, the presence of electron-donating groups can activate the ring sufficiently to allow for substitution, typically at the C5 position.

For 2-(ethylthio)pyrimidine, the ethylthio group is a moderately activating, ortho-, para-directing group. However, its activating effect is often insufficient to overcome the inherent deactivation by the ring nitrogens. Therefore, electrophilic substitutions like halogenation or nitration usually require activated pyrimidine systems. For instance, halogenation at the C5 position of 2-(methylthio)pyrimidine derivatives has been achieved using N-iodosuccinimide (NIS). Nitration of pyrimidine rings, including those bearing a methylthio group, has been accomplished using nitrating agents like a mixture of fuming nitric acid and sulfuric acid, particularly when other activating groups are present on the ring. nih.govurfu.rugoogle.com Another strategy to enhance reactivity towards electrophiles is the formation of a pyrimidine N-oxide, which can activate the ring for subsequent reactions. questjournals.org

Cycloaddition and Annulation Reactions Forming Fused Systems

The 2-(ethylthio)pyrimidine scaffold is a valuable building block for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. These reactions often involve the condensation of a functionalized 2-(ethylthio)pyrimidine with a suitable partner to construct a new ring.

One important class of fused systems derived from this scaffold is the pyrimido[4,5-d]pyrimidines . These are typically synthesized via a three-component reaction involving a 6-aminopyrimidine derivative, an aldehyde, and a 1,3-dicarbonyl compound or its equivalent. For example, 6-amino-2-(methylthio)pyrimidin-4(3H)-one can be reacted with aromatic aldehydes and dimedone or 1,3-indanedione to yield pyrimido[4,5-b]quinolines and indenopyrido[2,3-d]pyrimidines, respectively. sharif.edusharif.edu Another approach involves the cyclization of appropriately substituted pyrimidines, such as the reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with amines, followed by further transformations and cyclization to build the second pyrimidine ring. nih.govrsc.org

Another significant fused system is thiazolo[3,2-a]pyrimidine . The synthesis of these compounds can be achieved through the intramolecular cyclization of 2-phenacylthio-dihydropyrimidine derivatives using an agent like polyphosphoric acid. nih.gov A one-pot reaction of 6-ethylthiouracil with bromoacetic acid and an aldehyde also yields thiazolo[3,2-a]pyrimidine derivatives. rsc.org These examples demonstrate the utility of the thioether functionality in constructing the fused thiazole (B1198619) ring.

Transformations Involving the Ethylthio Moiety

The ethylthio group itself is a key site for synthetic transformations, most notably oxidation to sulfoxide (B87167) and sulfone derivatives.

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom of the ethylthio group can be readily oxidized to form the corresponding ethylsulfinyl (sulfoxide) and ethylsulfonyl (sulfone) derivatives. This transformation is synthetically valuable as it significantly enhances the leaving group ability of the substituent at the C2 position, facilitating nucleophilic substitution reactions. vulcanchem.com

Common oxidizing agents used for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), Oxone® (potassium peroxymonosulfate), and hydrogen peroxide (H₂O₂). vulcanchem.comvulcanchem.comsmolecule.comvulcanchem.com The extent of oxidation can often be controlled by the choice of reagent and reaction conditions. For example, oxidation of 2-(methylthio)pyrido[3,4-d]pyrimidine with m-CPBA can yield the corresponding sulfone. rsc.org Similarly, various 2-(methylthio)pyrimidines have been efficiently converted to their 2-(methylsulfonyl) counterparts using Oxone® in an acetone/water mixture or hydrogen peroxide in acetic acid. tandfonline.comtandfonline.comasianpubs.org These methods are directly applicable to 2-(ethylthio)pyrimidine, providing access to the highly reactive 2-(ethylsulfonyl)pyrimidine intermediates. vulcanchem.com

Table 2: Reagents for Oxidation of 2-Alkylthiopyrimidines

| Substrate Type | Oxidizing Agent | Product | Reference(s) |

|---|---|---|---|

| 2-(Ethylthio)-4-(trifluoromethyl)pyrimidine | m-CPBA | 2-(Ethylsulfonyl)-4-(trifluoromethyl)pyrimidine | vulcanchem.com |

| 2-(Methylthio)pyrimidines | Oxone® | 2-(Methylsulfonyl)pyrimidines | tandfonline.comtandfonline.com |

| 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine | H₂O₂ / Acetic Acid | 2-(Methylsulfonyl)-4-(pyridin-3-yl)pyrimidine | asianpubs.org |

| 8-Amino-2-(methylthio)pyrido[3,4-d]pyrimidine | m-CPBA | 8-Amino-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine | rsc.org |

S-Dealkylation and Reversion to Thiol

The conversion of 2-(ethylthio)pyrimidine to its corresponding thiol, 2-mercaptopyrimidine (B73435), involves the cleavage of the sulfur-ethyl bond. This S-dealkylation can be accomplished through both enzymatic and chemical methods.

Enzymatic S-Dealkylation: In biological systems, the S-dealkylation of ethylthioethers is an observed metabolic pathway. An NADPH- and oxygen-dependent enzymatic system, present in the 9000 g supernatant fraction of rat liver, is capable of metabolizing ethylthioethers to produce acetaldehyde. researchgate.net While the precise mechanism is complex, it is proposed to involve microsomal sulfoxidation of the ethylthioether to an intermediate ethylsulfoxide, which is subsequently metabolized to an aldehyde. researchgate.net This process is analogous to the well-documented CYP450-catalyzed N-dealkylation, where hydroxylation of the carbon adjacent to the heteroatom leads to spontaneous bond cleavage, yielding the dealkylated product and an aldehyde. nih.gov

Chemical S-Dealkylation: Chemical methods provide direct routes for the S-dealkylation of 2-(alkylthio)pyrimidines. Reductive cleavage is a notable strategy. For instance, treatment with sodium in liquid ammonia (B1221849) can effectively cleave methylthio- and ethylthio-substituents from pyrimidine and triazine rings, converting them into the corresponding mercapto compounds. researchgate.net This method is robust enough to achieve dehalogenation and S-dealkylation in a single step. researchgate.net

Another approach involves an interrupted Pummerer reaction. Electrophilic activation of a sulfoxide, which can be formed by oxidizing the thioether, facilitates a dealkylative cyanation to produce a thiocyanate (B1210189). nih.gov This transformation proceeds under mild conditions and involves the formation of a cyanosulfonium intermediate that is readily dealkylated. nih.gov While this method results in a thiocyanate rather than a free thiol, thiocyanates are versatile intermediates that can be further converted.

Demethylation has been observed as a side reaction under harsh conditions during the synthesis of related 4-pyrimidone-2-thioethers when using S-methylisothiourea, suggesting that the S-alkyl bond can be cleaved under certain base- and acid-mediated conditions. rsc.org Increasing the steric bulk of the alkyl group, such as using an ethyl or larger group, can help prevent this undesired dealkylation. rsc.org

Derivatization and Functionalization Strategies for Novel Analogue Synthesis

The 2-(ethylthio)pyrimidine scaffold is a valuable starting point for generating diverse molecular libraries through derivatization of the ethylthio group and functionalization of the pyrimidine ring.

Modification of the Ethylthio Group: A primary strategy for modifying the 2-position involves the oxidation of the thioether. The sulfur atom can be oxidized to a more reactive sulfoxide or sulfone using common oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (oxone). This transformation significantly alters the group's electronic properties, increasing polarity.

The resulting alkylsulfonyl group is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles at the 2-position. For example, sulfonylpyrimidines readily react with various amines (including ammonia, butylamine, and cyclohexylamine) via aminolysis to furnish 2-alkylaminopyrimidines. researchgate.net This oxidation-substitution sequence is a powerful tool for diversifying the 2-position of the pyrimidine core. rsc.org

Functionalization of the Pyrimidine Core: The pyrimidine ring itself offers numerous opportunities for functionalization, allowing for the synthesis of highly substituted analogues.

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyrimidines are key intermediates for SNAr reactions. Chloro-substituents at the 4- and 6-positions are readily displaced by various nucleophiles. For instance, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate can be reacted with amines to substitute the chlorine at the 4-position. rsc.org Similarly, the chlorine can be displaced by alkoxides. semanticscholar.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for example, is used to introduce aryl or heteroaryl groups onto the pyrimidine ring, often targeting a halogenated position. rsc.org This strategy was employed in the synthesis of pyrido[3,4-d]pyrimidine (B3350098) cores, starting from methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. rsc.org

Modification of Existing Substituents: Functional groups already present on the ring can be used as handles for further derivatization. An aldehyde group, for example, enhances the reactivity of the scaffold, making it suitable for condensation and nucleophilic addition reactions to build more complex structures. The amino groups on compounds like 2-(heptylthio)pyrimidine-4,6-diamine can undergo condensation with carbonyl compounds to form Schiff bases. mdpi.com

The following tables summarize some of the key functionalization strategies for the 2-(alkylthio)pyrimidine scaffold.

Table 1: Derivatization via Oxidation of the Thioether Group

| Starting Material | Reagents/Conditions | Product Type | Ref. |

|---|---|---|---|

| 2-(Methylthio)pyrimidine derivative | m-CPBA or Oxone | 2-(Methylsulfinyl)- or 2-(Methylsulfonyl)pyrimidine | researchgate.net |

| 2-(Methylsulfonyl)pyrimidine derivative | Amines (e.g., butylamine) | 2-Aminopyrimidine derivative | researchgate.net |

Table 2: Functionalization of the Pyrimidine Core

| Reaction Type | Starting Material | Reagents/Conditions | Product | Ref. |

|---|---|---|---|---|

| Nucleophilic Substitution | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Aniline | Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | bu.edu.eg |

| Suzuki-Miyaura Coupling | Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(dppf)Cl₂·DCM, Na₂CO₃ | (E)-Methyl 5-(2-ethoxyvinyl)-2-(methylthio)pyrimidine-4-carboxylate | rsc.org |

| Condensation | 2-(Heptylthio)pyrimidine-4,6-diamine | Carbonyl compounds | Schiff Bases | mdpi.com |

Coordination Chemistry of 2 Ethylthio Pyrimidine Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-(Ethylthio)pyrimidine typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to confirm their formation and elucidate their properties.

The general synthetic route often involves dissolving the 2-(Ethylthio)pyrimidine ligand and a metal salt, such as a chloride or acetate (B1210297) salt of a transition metal, in an appropriate solvent like ethanol (B145695) or methanol. The mixture is then stirred, often with heating under reflux, to facilitate the coordination reaction. The resulting solid complex can be isolated by filtration, washed, and dried.

Characterization of these complexes is crucial for confirming their composition and structure. Elemental analysis provides the empirical formula of the complex, confirming the stoichiometric ratio of metal to ligand. Spectroscopic methods are invaluable in this regard. Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation. For instance, a shift in the C-S stretching vibration can indicate the involvement of the sulfur atom in bonding to the metal center. Similarly, changes in the pyrimidine (B1678525) ring vibrations can point to coordination through one or more of the ring nitrogen atoms. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed information about the ligand's structure in the complex, although its application can be limited by the paramagnetic nature of some metal ions. Electronic spectroscopy (UV-Vis) reveals information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal ion. nih.gov Magnetic susceptibility measurements are employed to determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the central metal ion. researchgate.net

Elucidation of Coordination Modes and Ligand Binding Sites (Sulfur, Nitrogen)

2-(Ethylthio)pyrimidine possesses two primary types of donor atoms for coordination: the two nitrogen atoms of the pyrimidine ring and the sulfur atom of the ethylthio group. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging behavior. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. The sulfur atom of the ethylthio group can act as a soft donor, readily coordinating to soft metal ions. Coordination through the sulfur atom is often evidenced by shifts in the C-S stretching frequency in the IR spectrum. researchgate.net

The pyrimidine ring contains two nitrogen atoms, which can also participate in coordination. These nitrogen atoms are considered harder donors than the sulfur atom. Coordination can occur through one of the ring nitrogens, leading to a monodentate binding mode. In some cases, the ligand can act as a bidentate chelating agent, coordinating through one of the pyrimidine nitrogens and the exocyclic sulfur atom to form a stable five-membered chelate ring. researchgate.netresearchgate.net This N,S-chelation is a common coordination mode for similar pyrimidine-2-thionate ligands. researchgate.net

Furthermore, 2-(Ethylthio)pyrimidine can act as a bridging ligand, connecting two or more metal centers. This can occur through the simultaneous coordination of the sulfur atom to one metal and a ring nitrogen to another, or by utilizing both ring nitrogens to bridge two different metal ions. The specific binding sites can be inferred from spectroscopic data and definitively determined by single-crystal X-ray diffraction studies. researchgate.net

Structural Studies of Metal-2-(Ethylthio)pyrimidine Complexes

For metal complexes of pyrimidine-based ligands, X-ray diffraction has revealed a variety of coordination geometries, including octahedral, tetrahedral, and square planar arrangements. researchgate.netresearchgate.net For example, in some bis-chelate complexes of related pyrimidine-derived Schiff base ligands, a distorted octahedral geometry with an N4S2 chromophore has been observed, where each ligand coordinates through pyrimidyl and azomethine nitrogens and a thiolato sulfur atom. researchgate.net

While specific crystallographic data for 2-(Ethylthio)pyrimidine complexes is not extensively detailed in the provided search results, studies on analogous pyrimidine-2-thionato ligands offer valuable insights. For instance, a zinc complex with a substituted pyrimidine-2-thionato ligand was found to exhibit a five-coordinate geometry with the ligand acting as an S,N bidentate chelate. researchgate.net In other instances with different co-ligands, the same pyrimidine-2-thionato ligand acted in a monodentate fashion, coordinating only through the exocyclic sulfur atom. researchgate.net This highlights the structural diversity that can be achieved with this class of ligands.

Table 1: Representative Structural Data for Metal Complexes with Related Pyrimidine-Thioether/Thionate Ligands

| Complex | Metal Ion | Coordination Geometry | Ligand Binding Mode | Key Bond Lengths (Å) | Reference |

| [Zn(4,6-Me₂,5-EtpymS)₂(MeOH)] | Zn(II) | Five-coordinate | S,N bidentate chelating | - | researchgate.net |

| [Zn(4-CF₃pymS)₂(phen)] | Zn(II) | Four-coordinate | Monodentate (S-coordination) | - | researchgate.net |

| Ni(II) complex of a pyrimidine-derived Schiff base | Ni(II) | Distorted octahedral | Tridentate (NNS) | - | researchgate.net |

| Co(III) complex of a pyrimidine-derived Schiff base | Co(III) | Distorted octahedral | Tridentate (NNS) | - | researchgate.net |

| Fe(III) complex of a pyrimidine-derived Schiff base | Fe(III) | Distorted octahedral | Tridentate (NNS) | - | researchgate.net |

Catalytic Applications of Metal-2-(Ethylthio)pyrimidine Complexes

Metal complexes are widely utilized as catalysts in a variety of organic transformations due to their ability to activate substrates and facilitate bond formation. orientjchem.org The electronic and steric properties of the ligands surrounding the metal center play a crucial role in determining the catalytic activity and selectivity of the complex.

While specific catalytic applications of metal-2-(Ethylthio)pyrimidine complexes are not extensively documented in the provided search results, the broader class of metal complexes with pyrimidine-based and sulfur-containing ligands has shown promise in catalysis. For example, Schiff base metal complexes have been employed as efficient catalysts in reactions such as the Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com The catalytic efficiency is often evaluated by metrics such as turnover frequency (TOF) and turnover number (TON). orientjchem.org

The presence of both soft (sulfur) and hard (nitrogen) donor sites in 2-(Ethylthio)pyrimidine could allow for the tuning of the electronic properties of the metal center, which is a key aspect in catalyst design. Chiral-at-metal complexes, where the stereochemistry is defined at the metal center, have also emerged as a significant area in asymmetric catalysis. rsc.org The coordination of ligands like 2-(Ethylthio)pyrimidine could potentially lead to the formation of such chiral complexes, opening avenues for their use in enantioselective synthesis.

Visible light photoredox catalysis is another area where transition metal complexes, particularly those with polypyridyl ligands, have found extensive application. nih.gov The pyrimidine moiety of 2-(Ethylthio)pyrimidine shares some structural similarities with these ligands, suggesting that its metal complexes could potentially be explored for photocatalytic applications.

Table 2: Potential Catalytic Reactions for Metal-Ligand Complexes

| Reaction Type | Catalyst Type | Potential Application | Reference |

| Claisen-Schmidt Condensation | Schiff-base metal complexes | Synthesis of chalcones | mdpi.com |

| Hydrogenation | Wilkinson's catalyst, Grubbs' catalyst | Olefin hydrogenation | orientjchem.org |

| C-C Coupling Reactions | Metal complexes | Synthesis of complex organic molecules | orientjchem.org |

| Polymerization | Metal complexes | Polymer synthesis | orientjchem.org |

| Reductive Radical Cyclization | Photoredox catalysts | Synthesis of cyclic compounds | nih.gov |

Note: This table indicates potential areas of application for metal-2-(Ethylthio)pyrimidine complexes based on the catalytic activity of related compound classes.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Heterocyclic Molecule Synthesis

The 2-(Ethylthio)pyrimidine scaffold is instrumental in constructing complex molecules containing multiple rings, known as heterocyclic systems. The ethylthio group at the second position of the pyrimidine (B1678525) ring is an effective leaving group, which means it can be easily replaced by other chemical groups in a nucleophilic aromatic substitution reaction. beilstein-journals.org This reactivity is central to its role in synthesizing more elaborate molecules. Furthermore, the ethylthio group can be oxidized to an ethylsulfinyl or ethylsulfonyl group, which further activates the pyrimidine ring for subsequent chemical transformations, expanding its synthetic utility.

A significant application of 2-(Ethylthio)pyrimidine is in the synthesis of fused pyrimidine systems, where another ring is built onto the pyrimidine core. These fused systems are common in medicinal chemistry.

Thiazolo[5,4-d]pyrimidines : These molecules are noted for their potential biological activities. The synthesis can involve derivatives of 2-(Ethylthio)pyrimidine as starting materials. For instance, 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one can be synthesized from 5-amino-2-(ethylthio)thiazole-4-carboxamide. oup.com This intermediate can then be converted to a variety of 7-substituted derivatives, which have been investigated for their biological properties. oup.comresearchgate.netnih.gov

Pyrido[1,2-a]pyrimidines : This class of fused heterocycles is recognized for a wide range of pharmacological applications. tsijournals.comresearchgate.netnih.gov The synthesis can be achieved through the reaction of a 2-aminopyridine (B139424) with a suitable three-carbon component. Derivatives of 2-(methylthio)pyrimidine (B2922345) have been used to create various pyrido[1,2-a]pyrimidine (B8458354) structures, highlighting a general strategy that is also applicable to their 2-(ethylthio) counterparts. saspublishers.com For example, the reaction of 2-aminopyridines with cyanoketene dithioacetals can yield substituted pyrido[1,2-a]pyrimidines. tsijournals.com

Table 1: Examples of Fused Pyrimidine Synthesis This table is interactive. Users can sort data by clicking on the column headers.

| Starting Material Class | Fused System | Key Reaction Type | Ref. |

|---|---|---|---|

| Substituted 2-aminothiazoles | Thiazolo[5,4-d]pyrimidines | Cyclocondensation | oup.com |

Beyond bicyclic systems, 2-(Ethylthio)pyrimidine and its analogs serve as foundational molecules for creating even more complex polycyclic structures. Research has demonstrated the alkylation of 2-mercaptopyrimidine (B73435) derivatives with ethyl iodide to produce a 2-ethylthiopyrimidine intermediate. researchgate.net This intermediate is then used to synthesize a variety of bicyclic and polycyclic pyrimidine derivatives, which have been evaluated for biological activities. researchgate.net The ethylthio group's ability to be substituted allows for the sequential addition of rings, building intricate molecular architectures. researchgate.net

Construction of Fused Pyrimidine Systems (e.g., Thiazolo[5,4-d]pyrimidines, Pyrido[1,2-a]pyrimidines)

Building Block for Chemically Diverse Scaffolds

The 2-(Ethylthio)pyrimidine unit is a valuable building block for generating a wide variety of chemical structures. The ethylthio group can be readily displaced by a range of nucleophiles, such as amines, to create libraries of 2-substituted pyrimidines. researchgate.net For example, 4-(4-chlorophenyl)-2-(ethylthio)-6-(4-methoxyphenyl)pyrimidine has been synthesized and serves as an example of the diverse diaryl pyrimidines that can be created. frontiersin.org This versatility allows chemists to systematically alter the molecule's structure to achieve desired properties, a key process in drug discovery and materials science. smolecule.com

Integration into Specialized Material Formulations

The distinct chemical properties of the pyrimidine ring, combined with the reactivity of the ethylthio group, make these compounds suitable for incorporation into advanced materials. smolecule.com

Polymers containing pyrimidine units are of interest for their potential in developing materials with specific thermal or electronic characteristics. researchgate.nettdl.org Side-chain engineering on pyrimidine-based polymers, including the use of alkylthio (like ethylthio) side chains, allows for the fine-tuning of the opto-electronic properties of these materials. tdl.org Introducing electron-donating groups such as alkylthio can modify the polymer's energy levels, which is crucial for applications in organic electronics. tdl.org The pyrimidine moiety itself contributes to the stability and potential for forming structured materials. researchgate.netchemscene.com

Table 2: Effect of Side Chains on Pyrimidine-Based Polymers This table is interactive. Users can sort data by clicking on the column headers.

| Side Chain Type | Electronic Effect | Impact on Polymer Properties | Ref. |

|---|---|---|---|

| Alkoxy (—OR) | Electron-donating | Fine-tuning of energy levels | tdl.org |

| Alkylthio (—SR) | Electron-donating | Fine-tuning of energy levels | tdl.org |

| Alkylsulfinyl (—SOR) | Electron-withdrawing | Fine-tuning of energy levels | tdl.org |

Derivatives of 2-(Ethylthio)pyrimidine can be used as reagents in analytical chemistry. chemscene.com For instance, heterocyclic compounds with specific functional groups can act as chemosensors for detecting metal ions. bohrium.com The nitrogen atoms in the pyrimidine ring and the sulfur atom of the ethylthio group can coordinate with metal ions. This interaction can lead to a detectable change, such as a shift in color or fluorescence, allowing for the qualitative and quantitative analysis of specific ions. bohrium.com While direct examples for 2-(Ethylthio)pyrimidine are not extensively documented, the principle is well-established for similar heterocyclic and hydrazone-based sensors. bohrium.com

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-(Ethylthio)pyrimidine |

| 2-Amino-4-(2-thienyl) pyrimidine |

| 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one |

| 4-(4-Chlorophenyl)-2-(ethylthio)-6-(4-methoxyphenyl)pyrimidine |

| 5-amino-2-(ethylthio)thiazole-4-carboxamide |

| Cyanoketene dithioacetal |

| Pyrido[1,2-a]pyrimidine |

Potential in Luminescent and Optical Materials

The unique electronic properties of the pyrimidine core, characterized by its electron-deficient nature, make it an attractive scaffold for the development of advanced luminescent and optical materials. The incorporation of a 2-(ethylthio) group can further modulate these properties, influencing the photophysical characteristics of the resulting molecules. Research in this area explores the synthesis of novel fluorophores with applications ranging from fluorescent probes to materials for organic light-emitting diodes (OLEDs).